molecular formula C12H16O3 B2406969 4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol CAS No. 2382124-74-3

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol

Cat. No.: B2406969
CAS No.: 2382124-74-3
M. Wt: 208.257
InChI Key: GWTRENHHQKWRBS-RYUDHWBXSA-N
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Description

4-(((1S,2S)-2-hydroxycyclohexyl)oxy)phenol is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.257. The purity is usually 95%.
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Scientific Research Applications

Oxidation Reactions and Radical Studies

One significant area of application is in the study of oxidation reactions and the behavior of radicals. The oxidation of benzene by hydroxyl radicals in oxygenated aqueous solutions, producing phenol as a major product, exemplifies the fundamental chemical processes involving phenolic compounds. This research provides insights into the mechanisms of radical reactions and the formation of various organic compounds under different conditions (Pan, Schuchmann, & Sonntag, 1993).

Environmental Contaminant Degradation

The degradation of environmental contaminants, such as nonylphenol isomers, by specific bacterial strains highlights the potential of bioremediation techniques in addressing pollution. Sphingomonas xenophaga Bayram, for instance, utilizes certain nonylphenol isomers as growth substrates, indicating a novel metabolic pathway for the degradation of these contaminants (Gabriel et al., 2005).

Catalysis and Polymerization

Research into the use of phenolic compounds as catalysts for living radical polymerization presents another application. Simple phenols, including phenol itself and phenol-based antioxidants, have been utilized as organic catalysts in the reversible chain transfer catalyzed living radical polymerization (RTCP), demonstrating the versatility of these compounds in polymer science (Goto et al., 2010).

Antioxidant Properties

The antioxidant properties of phenols have been extensively reviewed, underscoring their significance in various fields, including pharmaceuticals and materials science. The mechanisms by which phenols act as antioxidants, including the role of solvent effects and the proton-coupled electron transfer mechanism, are critical for designing more effective antioxidant compounds (Foti, 2007).

Hydroxylation and Oxidative Cleavage

The design and use of cyclic peroxides for the direct hydroxylation of aromatic substrates, leading to phenol moieties, illustrate the advancements in chemical synthesis techniques. This method, featuring high thermal stability and efficiency, opens new avenues for the synthesis of structurally complex phenolic compounds (Pilevar et al., 2018).

Properties

IUPAC Name

4-[(1S,2S)-2-hydroxycyclohexyl]oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTRENHHQKWRBS-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.